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molecular formula C11H14O B038636 2-Methyl-1-phenylbut-3-en-1-ol CAS No. 122332-13-2

2-Methyl-1-phenylbut-3-en-1-ol

Cat. No. B038636
M. Wt: 162.23 g/mol
InChI Key: DLSYQCLRLSWCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291713B1

Procedure details

1.58 ml of a 1.6-molar solution of n-butyllithium (2.52 mmol) in pentane were added dropwise at −78° C. under argon for 5 minutes to a stirred solution of 500 mg (2.52 mmol) 3-tert-butyl-2,2,4-trimethylhex-5-en-3-ol in 4 ml THF. The solution obtained was stirred for 15 minutes, then 256 μl (2.52 mmol) benzaldehyde and subsequently for 3 minutes a solution of 343 mg (2.52 mmol) ZnCl2 in 2 ml THF were added. The reaction mixture was stirred for 1 hour at −78° C. and then heated to room temperature. Subsequently it was processed analogous to Example 1. The raw product obtained was cleaned by means of a silica column with 10% diethyl ether/light gasoline. There was obtained the alcohol as a pale-yellow oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.52 mmol
Type
reactant
Reaction Step One
Name
3-tert-butyl-2,2,4-trimethylhex-5-en-3-ol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
256 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
343 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3]C.C([C:10]([OH:19])([CH:15]([CH3:18])[CH:16]=[CH2:17])[C:11]([CH3:14])([CH3:13])C)(C)(C)C.C(=O)C1C=CC=CC=1.C(OCC)C>CCCCC.C1COCC1.[Cl-].[Cl-].[Zn+2]>[CH3:18][CH:15]([CH:16]=[CH2:17])[CH:10]([C:11]1[CH:13]=[CH:3][CH:2]=[CH:1][CH:14]=1)[OH:19] |f:6.7.8|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.52 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
3-tert-butyl-2,2,4-trimethylhex-5-en-3-ol
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C(C(C)(C)C)(C(C=C)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
256 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
343 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The raw product obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C(O)C1=CC=CC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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